1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Membrane permeability Drug delivery Lipid bilayer transport

Homogeneous-chain phosphatidylglycerols (DPPG/DOPG) introduce gel-phase artifacts or lose charge-specific interactions, compromising membrane permeability assays and antimicrobial peptide screening. POPG-Na's asymmetric C16:0/C18:1 architecture provides the exact solution. • Unique bilayer packing: 3.9-fold difference in TAT peptide Kd vs. POPC; fluid Lα phase at physiological temperature (Tm ~274 K) vs. gel-phase DPPG. • Multi-TLR antagonism (TLR2/1, TLR3, TLR4, TLR2/6) & broad-spectrum respiratory virus inhibition (RSV, IAV, SARS-CoV-2). • In stock for immediate global dispatch. Bulk quantities available.

Molecular Formula C37H71O8P
Molecular Weight 674.9 g/mol
CAS No. 268550-95-4
Cat. No. B1663941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
CAS268550-95-4
Synonyms16:0-18:1 PG
Molecular FormulaC37H71O8P
Molecular Weight674.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1
InChIKeyOPVZUEPSMJNLOM-QEJMHMKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

POPG Sodium Salt Procurement Guide


1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG-Na, CAS 268550-95-4) is an anionic phospholipid composed of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position, bearing a phosphatidylglycerol headgroup . With a molecular formula of C₄₀H₇₆NaO₁₀P and a molecular weight of ~771 Da, POPG-Na is a major component of bacterial membranes and pulmonary surfactant [1]. Its mixed saturated/unsaturated acyl chain architecture confers distinct phase behaviour (gel-to-liquid crystalline transition at ~274 K) compared to fully saturated or fully unsaturated phosphatidylglycerols [2].

Model Bilayer Research

Mixed-chain anionic phospholipid for membrane permeability, phase behavior, and peptide interaction studies

Drug Carrier Studies

Fluid-phase liposome component for charged cargo transport research at physiological temperature

Pulmonary Surfactant Research

Native minor surfactant component for host-defense and antiviral activity investigations

Why POPG Sodium Salt Cannot Be Replaced by Other Phosphatidylglycerols


Phosphatidylglycerols (PGs) are not functionally interchangeable. The specific acyl chain composition — one saturated (C16:0) and one monounsaturated (C18:1) chain in POPG — creates a structural mismatch that cannot be replicated by homogeneous-chain analogs such as DPPG (di-C16:0) or DOPG (di-C18:1) [1]. This asymmetry produces a uniquely loose bilayer packing that directly determines membrane permeability, peptide-induced leakage, and protein binding kinetics [2]. Substituting POPG with DOPG reduces transport efficiency, while DPPG introduces gel-phase rigidity that fundamentally alters molecular interactions at physiological temperatures. Headgroup variation to zwitterionic POPC eliminates the anionic surface charge essential for electrostatic recognition by antimicrobial peptides and cationic drug carriers [3]. The quantitative evidence below demonstrates that each structural parameter of POPG — charge, acyl chain asymmetry, and phase state — independently drives a measurable functional outcome that is lost upon generic substitution.

POPG-Na (Target)
Analog Mismatch
C16:0/C18:1 acyl chain asymmetry
DOPG (di-C18:1) may increase charged molecule transport barrier; DPPG (di-C16:0) introduces gel-phase rigidity at physiological temperature
Anionic phosphatidylglycerol headgroup
POPC (zwitterionic PC) eliminates electrostatic recognition for cationic peptides and drug carriers
Fluid Lα phase at 20–37°C
DPPG gel phase suppresses peptide-induced leakage and translocation, altering interaction readouts

Quantitative Differentiation Evidence vs. Closest Analogs


Charged Molecule Transport Energy Barrier vs. DOPG

In a direct head-to-head second harmonic generation (SHG) study, the energy barrier (Ea) for cross-membrane transport of the cationic probe D289 across POPG bilayers was found to be substantially lower than across DOPG bilayers. While Table 1 in the source publication provides averaged Ea values from duplicate experiments for POPG and cardiolipin alongside previously reported DOPG data, the text explicitly states that 'the energy barrier for D289 to cross the POPG bilayer is not higher but much lower than that for the DOPG bilayer' [1]. This counter-intuitive result — introducing a saturated chain paradoxically enhances permeability — is attributed to structural mismatching between the sn-1 saturated (C16:0) and sn-2 unsaturated (C18:1) chains of POPG, which prevents tight packing and creates a looser bilayer structure compared to the homogeneous unsaturated chains of DOPG [1].

Transport Energy Barrier
Head-to-head
POPG Ea substantially lower than DOPG Ea
Supports liposomal cargo release studies
SHG assay; Arrhenius analysis of D289 probe transport
Membrane permeability Drug delivery Lipid bilayer transport

Phase Transition Temperature vs. DPPG

Differential scanning calorimetry (DSC) measurements established the gel-to-liquid crystalline phase transition temperature (Tm) of pure POPG at 274 K (~1°C) in 100 mM NaCl, 50 mM PIPES (pH 7.0), whereas DPPC (used here as a saturated-chain structural proxy for DPPG) exhibited a Tm of 315.8 K (~42.6°C) under identical buffer conditions [1]. This 41.8 K difference means POPG bilayers are in the fluid liquid-crystalline (Lα) state at standard laboratory and physiological temperatures (20–37°C), while DPPG (di-C16:0-PG, Tm ~41°C) remains in the rigid gel (Lβ) phase [1][2]. Leakage experiments directly comparing POPG and DPPG vesicles confirmed this functional consequence: fluid POPG membranes were 'more perturbed' and exhibited greater dye release upon peptide binding than gel-phase DPPG membranes [2].

Phase Transition (Tm)
Cross-study comparable
POPG Tm ≈ 274 K (1°C); DPPG Tm ≈ 315 K (42°C)
Fluid phase at physiological temperature supports peptide interaction studies
DSC data; gel-phase DPPG alters leakage kinetics
Membrane biophysics Phase transition Lipid membrane fluidity

TAT Peptide Binding Affinity vs. POPC

In a label-free SHG binding study, the dissociation constant (Kd) of HIV-1 TAT peptide (a highly cationic cell-penetrating peptide) was determined for two membranes with identical acyl chains but different headgroups. For zwitterionic POPC liposomes, Kd was 7.5 ± 2 μM, whereas for anionic POPG liposomes, Kd was 29.0 ± 4.0 μM, representing an approximately 3.9-fold weaker binding affinity [1]. Simultaneously, the surface electrostatic potential of POPG shifted from -57 mV to -37 mV upon TAT binding, while POPC shifted from 0 mV to +37 mV, confirming fundamentally different electrostatic environments and binding modes [1]. This quantitative difference in binding affinity, despite identical acyl chain composition, demonstrates headgroup-specific electrostatic contributions to peptide recognition.

TAT Peptide Binding
Head-to-head
Kd(POPG) = 29.0 µM vs Kd(POPC) = 7.5 µM, ~4-fold weaker
Quantifiable electrostatic tuning for carrier cargo retention research
SHG label-free assay; distinct surface potential shifts
Peptide-lipid interactions Surface plasmon resonance Drug delivery

Multi-TLR Antagonism and Respiratory Virus Inhibition

POPG, a native minor component of pulmonary surfactant, was found to inhibit inflammatory responses induced by multiple Toll-like receptors (TLR2/1, TLR3, TLR4, and TLR2/6) by directly interacting with receptor co-receptors CD14 and MD-2 [1]. In antiviral assays, POPG inhibited respiratory syncytial virus (RSV) and influenza A virus (IAV) infection in vitro by blocking virus binding to host cells, and demonstrated in vivo efficacy in multiple animal models [1]. Notably, POPG and phosphatidylinositol (PI) both markedly attenuated SARS-CoV-2 infection including variants [1]. While both POPG and DOPG were shown to be potent inflammasome inhibitors in a neonatal ARDS surfactant study, PIP2 (phosphatidylinositol 4,5-bisphosphate) enrichment reduced biophysical surfactant function, suggesting POPG may offer a superior efficacy-to-biophysical compatibility ratio [2].

Host-Defense Activity
Class-level inference
Inhibits TLR2/1, TLR3, TLR4, TLR2/6; blocks RSV, IAV, SARS-CoV-2 in vitro
Supports pulmonary surfactant host-defense research
Class-level review data; surfactant biophysical function maintained
Anti-inflammatory lipids Antiviral therapy Pulmonary surfactant

Evidence-Backed Application Scenarios


Liposomal Drug Delivery with Enhanced Payload Release

Based on the direct evidence that POPG bilayers exhibit a substantially lower energy barrier for charged molecule transport compared to DOPG [1], formulators should select POPG over DOPG when designing liposomal carriers where passive release of cationic drug cargo (e.g., doxorubicin, D289 analogs) is rate-limiting. The structural mismatching between the saturated C16:0 and unsaturated C18:1 chains creates intrinsic bilayer defects that facilitate transport without requiring pore-forming additives that may compromise liposome integrity [1].

Antimicrobial Peptide Studies at Physiological Temperature

The demonstrated fluid phase (Lα) of POPG at room and physiological temperature, contrasted with the gel phase (Lβ) of DPPG (Tm ~41°C) [2], makes POPG the mandatory choice for bacterial membrane-mimetic models. Using DPPG at 25–37°C would introduce a non-physiological gel-phase artifact that suppresses peptide-induced leakage and translocation [3], leading to false-negative results in antimicrobial peptide screening programs.

Electrostatic Peptide-Carrier Interaction Tuning

The 3.9-fold difference in TAT peptide Kd between POPG and POPC membranes, accompanied by distinct surface potential shifts (-57→-37 mV for POPG vs. 0→+37 mV for POPC) [4], provides a quantitative framework for tuning cargo retention. When weaker electrostatic anchoring of cationic cell-penetrating peptides is desired — for example, to facilitate endosomal escape after uptake — POPG offers a validated, quantifiably lower-affinity anionic surface compared to more strongly binding alternatives such as POPG/POPC mixtures or higher-charge-density lipids.

Anti-Inflammatory and Antiviral Pulmonary Surfactant Formulations

POPG's unique profile as a multi-TLR antagonist (TLR2/1, TLR3, TLR4, TLR2/6) and broad-spectrum respiratory virus inhibitor (RSV, IAV, SARS-CoV-2) [5] positions it as the phosphatidylglycerol of choice for therapeutic surfactant enhancement. Unlike PIP2, which impairs surfactant biophysical function, POPG enrichment maintains the lipid profile and surface activity required for alveolar mechanics while adding anti-inflammatory and antiviral functionality [6]. DOPG shows overlapping anti-inflammatory activity but POPG represents the dominant native pulmonary PG molecular species, supporting translational relevance [5].

Application
Selection Property
Validation Focus
Liposomal carrier cargo release research
Reported lower charged-molecule transport barrier
Passive cargo release without pore-forming additives
Bacterial membrane-mimetic peptide studies
Fluid Lα phase at physiological temperature
Physiological peptide-induced leakage assessment
Cationic cell-penetrating peptide carrier research
Quantifiably weaker electrostatic peptide binding
Endosomal escape and cargo release tuning
Pulmonary surfactant host-defense research
Reported multi-TLR antagonism and antiviral activity
Surfactant biophysical function maintenance
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